Cas no 1021919-38-9 (2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole)
1021919-38-9 structure
Product Name:2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole
CAS-nummer:1021919-38-9
MF:C19H21BN2O2
MW:320.193244695663
CID:2857771
Update Time:2023-08-10
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole Chemische en fysische eigenschappen
Naam en identificatie
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- 4-(1H-Benzimidazol-2-yl)benzeneboronic acid, pinacol ester
- 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-benzo[d]imidazole
- 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole
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- Inchi: 1S/C19H21BN2O2/c1-18(2)19(3,4)24-20(23-18)14-11-9-13(10-12-14)17-21-15-7-5-6-8-16(15)22-17/h5-12H,1-4H3,(H,21,22)
- InChI-sleutel: VKTQVXBRQSBBLU-UHFFFAOYSA-N
- LACHT: O1B(C2C=CC(C3=NC4C=CC=CC=4N3)=CC=2)OC(C)(C)C1(C)C
Berekende eigenschappen
- Exacte massa: 320.169608g/mol
- Monoisotopische massa: 320.169608g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 2
- Complexiteit: 446
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Moleculair gewicht: 320.2g/mol
- Topologisch pooloppervlak: 47.1
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole Gerelateerde literatuur
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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